molecular formula C18H18N2O3 B2601350 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide CAS No. 688353-04-0

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide

Cat. No. B2601350
CAS RN: 688353-04-0
M. Wt: 310.353
InChI Key: MGUIZKFLGJNZPD-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide, also known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and glutamate receptors play a crucial role in synaptic transmission, plasticity, and learning and memory. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Antibacterial Activity

Furazolidone has demonstrated potent antibacterial effects against a wide range of bacteria. It inhibits bacterial growth by interfering with DNA replication and protein synthesis. Researchers have explored its use in treating bacterial infections, including gastrointestinal and urinary tract infections .

Antiprotozoal Properties

Furazolidone exhibits antiprotozoal activity, particularly against protozoan parasites. It has been investigated as a potential treatment for giardiasis, a common intestinal infection caused by Giardia lamblia. The compound disrupts the parasite’s energy metabolism, leading to its elimination .

Antiviral Potential

Studies suggest that furazolidone may inhibit certain viruses, including RNA viruses. Researchers have explored its use against viral infections, although further investigations are needed to fully understand its antiviral mechanisms .

Anti-Inflammatory Effects

Furazolidone possesses anti-inflammatory properties, making it relevant in conditions associated with inflammation. It modulates immune responses and reduces inflammatory mediators. Its potential application extends to inflammatory bowel diseases and other inflammatory disorders .

Antitumor Activity

Emerging evidence indicates that furazolidone exhibits antitumor effects. It interferes with cancer cell proliferation and induces apoptosis. Researchers have studied its potential in various cancer types, including breast, lung, and colon cancers .

Treatment of Helicobacter pylori Infections

Furazolidone has been investigated as part of combination therapy for eradicating Helicobacter pylori, a bacterium associated with peptic ulcers and gastritis. When used alongside other antibiotics, it contributes to successful H. pylori eradication .

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11-8-14-10-13(17(21)20-15(14)9-12(11)2)5-6-19-18(22)16-4-3-7-23-16/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUIZKFLGJNZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide

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